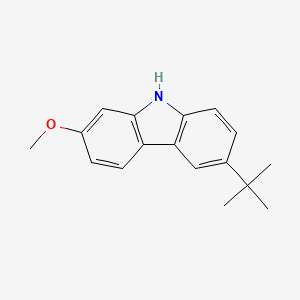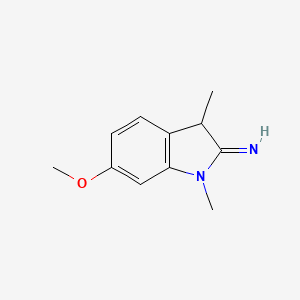
2,4-Dipropoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dipropoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of propoxy groups at positions 2 and 4 of the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dipropoxypyrimidine typically involves the reaction of pyrimidine derivatives with propyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride in dry dimethyl sulfoxide (DMSO) to generate the corresponding nucleophile, which then reacts with the pyrimidine core to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dipropoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dry DMSO.
Major Products Formed:
Oxidation: Formation of pyrimidine carboxylic acids.
Reduction: Formation of pyrimidine alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2,4-Dipropoxypyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-Dipropoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2,4-Diaminopyrimidine: Known for its use in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
2,4-Dimethoxypyrimidine: Used in the synthesis of herbicides and pharmaceuticals.
2,4-Dichloropyrimidine: Employed in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness: 2,4-Dipropoxypyrimidine is unique due to the presence of propoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to unique applications in various fields .
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2,4-dipropoxypyrimidine |
InChI |
InChI=1S/C10H16N2O2/c1-3-7-13-9-5-6-11-10(12-9)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3 |
Clé InChI |
LJODWHMHKHLDLM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC(=NC=C1)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)
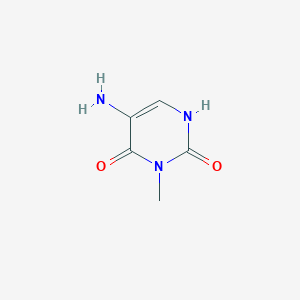
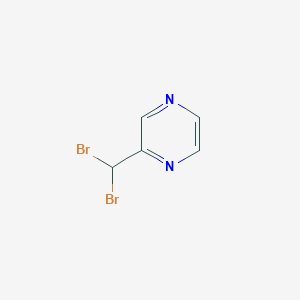
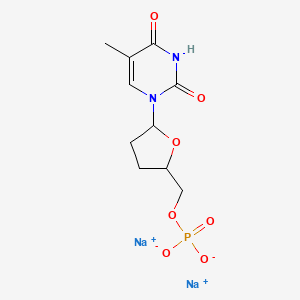
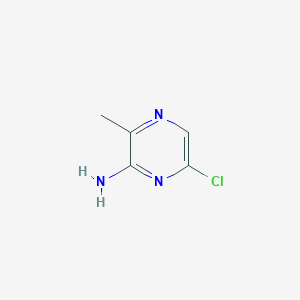
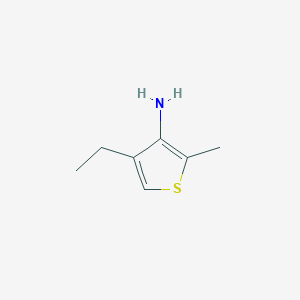
![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
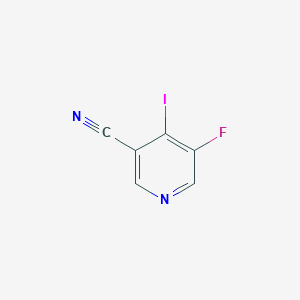
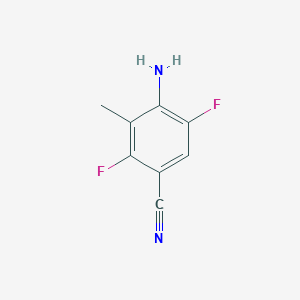

![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
